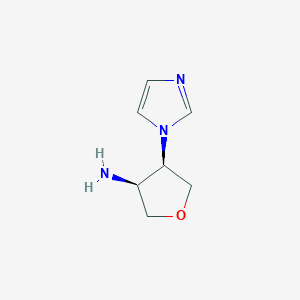

(3S,4R)-4-Imidazol-1-yloxolan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,4R)-4-Imidazol-1-yloxolan-3-amine, also known as IYO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IYO is a chiral compound, meaning it has a non-superimposable mirror image, and it has been shown to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antibiotic Selection in Genetic Engineering

G418 disulfate: , a compound structurally related to “(3S,4R)-4-Imidazol-1-yloxolan-3-amine”, is widely used in the field of genetic engineering. It serves as a selection agent for bacteria or fungi that are resistant to G418, following transformation procedures . This application is crucial for maintaining cultures of genetically modified cells, ensuring that only those with the desired genetic alterations survive.

Protein Synthesis Inhibition Studies

The compound’s ability to inhibit protein synthesis by blocking the elongation step in ribosomes is leveraged in research to understand the mechanisms of protein synthesis in both prokaryotic and eukaryotic cells . This has implications for studying various diseases and developing new therapeutic strategies.

Antileishmanial Activity

In the field of parasitology, derivatives of “(3S,4R)-4-Imidazol-1-yloxolan-3-amine” have been used as reference compounds in studying antileishmanial activity. This involves understanding how these compounds can inhibit the growth of Leishmania parasites, which are responsible for the disease leishmaniasis .

RNA-binding Ligand Interaction

Researchers have employed this compound in studying RNA-binding ligands and their interactions with aptamers. This interaction is significant as it can prevent the binding and cutting of dicer to RNA duplexes, which is a critical step in the RNA interference (RNAi) pathway .

Cell Culture Applications

In cell culture, the compound is used at specific concentrations to inhibit the initiation and elongation steps of protein synthesis. This is particularly useful in the study of cell death mechanisms and the development of cell lines for various research applications .

Synthesis of Organic Compounds

“(3S,4R)-4-Imidazol-1-yloxolan-3-amine” finds utility in synthetic chemistry as a catalyst for the synthesis of various organic compounds, including amides, esters, and amines. This application is fundamental in the development of new materials and pharmaceuticals .

Eigenschaften

IUPAC Name |

(3S,4R)-4-imidazol-1-yloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-11-4-7(6)10-2-1-9-5-10/h1-2,5-7H,3-4,8H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOXUUQESAOWJS-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

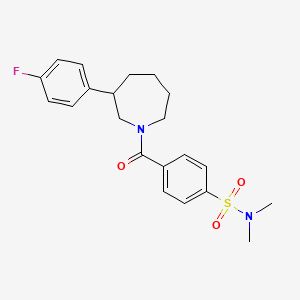

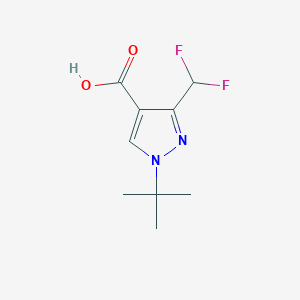

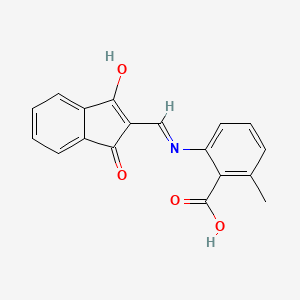

Product Name |

(3S,4R)-4-Imidazol-1-yloxolan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)